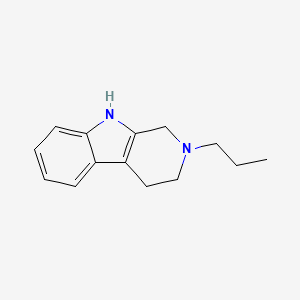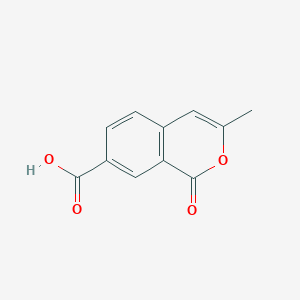![molecular formula C13H14ClN3O2 B8301648 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide CAS No. 867340-27-0](/img/structure/B8301648.png)
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an aminomethyl group, a chlorophenyl group, and an oxazole ring, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(aminomethyl)oxazole with 3-chlorophenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)-N-[2-(4-chlorophenyl)ethyl]-4-oxazolecarboxamide
- 2-(Aminomethyl)-N-[2-(3-bromophenyl)ethyl]-4-oxazolecarboxamide
Uniqueness
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
867340-27-0 |
|---|---|
分子式 |
C13H14ClN3O2 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
2-(aminomethyl)-N-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-2-9(6-10)4-5-16-13(18)11-8-19-12(7-15)17-11/h1-3,6,8H,4-5,7,15H2,(H,16,18) |
InChI 键 |
CAECMEIQFUBCIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=COC(=N2)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-Chloro-4-(2,4-difluorophenoxy)phenyl]ethanone](/img/structure/B8301565.png)
![8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)







![N-[3-methoxy-4-(5-oxazolyl)phenyl]oxalamic acid](/img/structure/B8301602.png)

![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride](/img/structure/B8301617.png)


